molecular formula C12H14N2O3 B1381507 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1803585-63-8

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No. B1381507
CAS RN: 1803585-63-8
M. Wt: 234.25 g/mol
InChI Key: IOXGTTCBYJXFLD-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .


Physical And Chemical Properties Analysis

The compound “2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” has a molecular weight of 234.25 . Other specific physical and chemical properties are not available.

Scientific Research Applications

Antiviral Activity

Benzodiazepine derivatives have been studied for their potential antiviral properties. For instance, certain indole derivatives, which share a similar structural motif with benzodiazepines, have shown inhibitory activity against influenza A and other viruses . The compound could be explored for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The anti-inflammatory potential of benzodiazepine derivatives makes them candidates for the treatment of chronic inflammation-related disorders. Research on indole derivatives, which are structurally related, has revealed significant anti-inflammatory effects, suggesting that the compound could be beneficial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Benzodiazepines have been investigated for their role in cancer therapy. Some derivatives have been found to induce apoptosis in cancer cells, inhibit cell proliferation, and act as chemosensitizers to enhance the efficacy of other anticancer drugs. The compound’s potential as an anticancer agent could be a promising area of research, particularly in drug-resistant cancers .

Antimicrobial Effects

The structural complexity of benzodiazepine derivatives offers a broad spectrum of antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial and fungal pathogens. This compound could be developed into a new class of antimicrobials to combat antibiotic-resistant strains .

Neuroprotective Effects

Benzodiazepines are known for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound could be researched for its potential to protect neuronal cells from damage, slow the progression of diseases like Alzheimer’s and Parkinson’s, and improve cognitive function .

Anxiolytic and Sedative Uses

Traditionally, benzodiazepines are used for their anxiolytic and sedative effects. The compound could be formulated into medications that help manage anxiety disorders, insomnia, and seizures due to its calming effect on the central nervous system .

properties

IUPAC Name

2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXGTTCBYJXFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

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